molecular formula C19H24O2Si B1624859 (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde CAS No. 87696-33-1

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

Cat. No. B1624859
CAS RN: 87696-33-1
M. Wt: 312.5 g/mol
InChI Key: RRMPJLZPEZKPND-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde” likely refers to a compound containing a tert-butyl group, diphenylsilanyl group, and an aldehyde group. The “(S)” denotes the stereochemistry of the molecule, indicating it’s a specific enantiomer .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or through the use of protecting groups in multi-step synthetic schemes .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple phenyl rings and a tert-butyl group. The stereochemistry “(S)” indicates that the compound is chiral .


Chemical Reactions Analysis

The compound contains an aldehyde group, which is often reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation reactions. The silanyl group may also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by the presence of the aldehyde, silanyl, and tert-butyl groups .

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, in biological systems, the compound could interact with biological macromolecules in a manner dependent on its specific structure .

Safety and Hazards

As with any chemical compound, handling “(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other complex molecules or in various industrial applications .

properties

IUPAC Name

(2S)-2-[tert-butyl(diphenyl)silyl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMPJLZPEZKPND-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445528
Record name (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

CAS RN

87696-33-1
Record name (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
Reactant of Route 2
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
Reactant of Route 3
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
Reactant of Route 4
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
Reactant of Route 5
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
Reactant of Route 6
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.